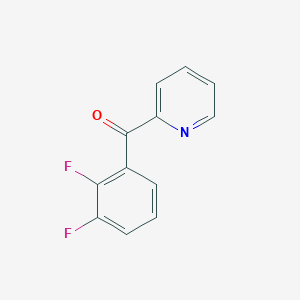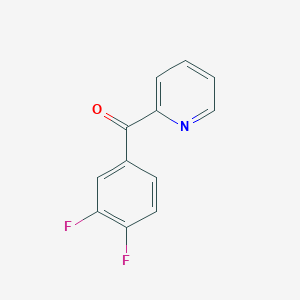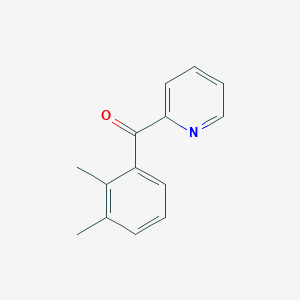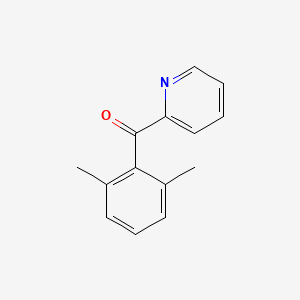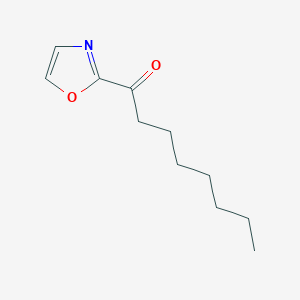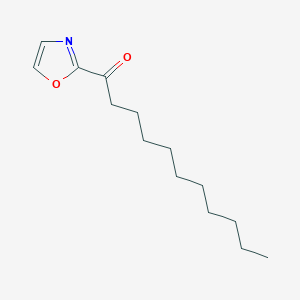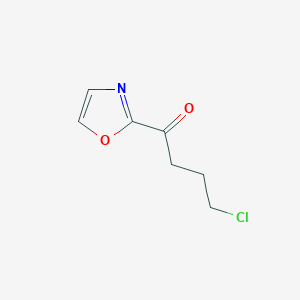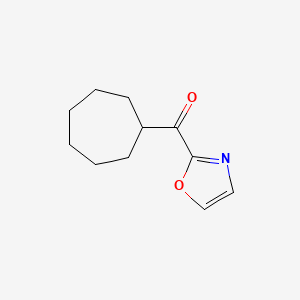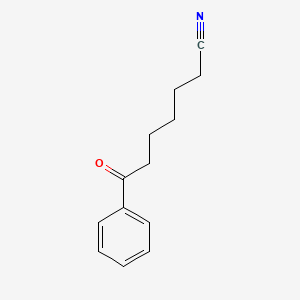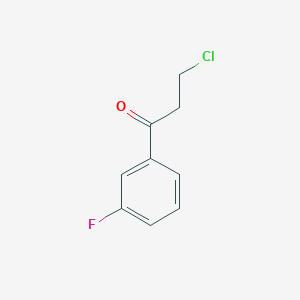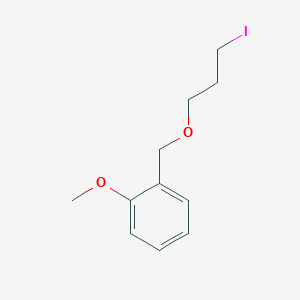
3-(2-Methoxy benzyloxy)-1-iodo propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy benzyloxy)-1-iodo propane is an organic compound that features a methoxybenzyloxy group attached to a propane backbone with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy benzyloxy)-1-iodo propane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzyl alcohol.
Formation of 2-Methoxybenzyloxy Propane: The 2-methoxybenzyl alcohol is reacted with 1-chloropropane in the presence of a base such as potassium carbonate to form 3-(2-methoxybenzyloxy)propane.
Iodination: The final step involves the iodination of 3-(2-methoxybenzyloxy)propane using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy benzyloxy)-1-iodo propane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-(2-methoxybenzyloxy)-1-azido propane or 3-(2-methoxybenzyloxy)-1-thiocyanato propane.
Oxidation: Formation of 3-(2-methoxybenzyloxy)propanoic acid.
Reduction: Formation of 3-(2-methoxybenzyloxy)propane.
Scientific Research Applications
3-(2-Methoxy benzyloxy)-1-iodo propane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy benzyloxy)-1-iodo propane involves its reactivity due to the presence of the iodine atom and the methoxybenzyloxy group. The iodine atom can participate in nucleophilic substitution reactions, while the methoxybenzyloxy group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxybenzyloxy)-1-bromo propane: Similar structure but with a bromine atom instead of iodine.
3-(2-Methoxybenzyloxy)-1-chloro propane: Similar structure but with a chlorine atom instead of iodine.
3-(2-Methoxybenzyloxy)-1-fluoro propane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(2-Methoxy benzyloxy)-1-iodo propane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro analogs. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Properties
IUPAC Name |
1-(3-iodopropoxymethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMMXAKFOYLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628546 |
Source


|
| Record name | 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773092-62-9 |
Source


|
| Record name | 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
